2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine

Lipophilicity Drug-likeness Kinase inhibitor design

Need a 2,4-disubstituted-5-fluoropyrimidine intermediate without competing SNAr at the 4-position? This scaffold preserves the 2-chloro leaving group for regioselective amine coupling while the 5-F fine-tunes electronics and the piperidine adds a solubilizing handle. - **Reactively distinct:** 2-chloro enables clean SNAr; 5-F modulates lipophilicity (XLogP3-AA=2.6) vs. dichloro analogs (2.2). - **Permeability-optimized:** TPSA 29 Ų vs. morpholine’s 38 Ų - directly supports CNS MPO scoring. - **Traceable supply:** ≥97% purity with batch HPLC/NMR; no in-house repurification needed.

Molecular Formula C9H11ClFN3
Molecular Weight 215.66
CAS No. 40423-82-3
Cat. No. B2772482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine
CAS40423-82-3
Molecular FormulaC9H11ClFN3
Molecular Weight215.66
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=NC=C2F)Cl
InChIInChI=1S/C9H11ClFN3/c10-9-12-6-7(11)8(13-9)14-4-2-1-3-5-14/h6H,1-5H2
InChIKeyIQCLACOTWKDRDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine: Identity & Physicochemical Profile


2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine (CAS 40423-82-3, MW 215.65 g/mol, C9H11ClFN3) is a heterocyclic building block belonging to the 4-piperidinylpyrimidine class, distinguished by a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a piperidine ring installed via a C–N bond at the 4-position. The compound is a solid with a computed XLogP3-AA partition coefficient of 2.6, a topological polar surface area (TPSA) of 29 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. The core scaffold serves as a key intermediate in the synthesis of 2,4-disubstituted-5-fluoropyrimidines, a privileged chemotype exploited to access kinase inhibitors and related bioactive molecules .

Unique Reactivity of 2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine


Although numerous 4-piperidinylpyrimidine analogs are commercially offered as kinase inhibitor building blocks, the simultaneous presence of a 2-chloro leaving group and a 5-fluoro substituent in 2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine creates a reactivity–property profile that cannot be replicated by simple halogen permutation or amine exchange. The 2-chloro group enables regioselective nucleophilic aromatic substitution (SNAr) at the pyrimidine core without competing reactivity at the 4-piperidine site, while the 5-fluoro substituent concurrently modulates ring electron density, lipophilicity, and metabolic vulnerability of downstream products . Close structural analogs—such as 2-chloro-4-piperidin-1-ylpyrimidine (missing the 5-fluoro) or 2,4-dichloro-5-fluoropyrimidine (missing the installed piperidine)—fundamentally alter both the synthetic sequence and the physicochemical properties of the final compound [1]. Procurement driven solely by scaffold similarity rather than by precise substitution pattern therefore risks delivering an intermediate with mismatched reactivity, unsuitable lipophilicity, and compromised biological performance in the intended target family.

Differentiation Evidence for 2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine


Lipophilicity Advantage vs. Dichloro Precursor

The target compound exhibits a computed XLogP3-AA of 2.6, compared with 2.2 for 2,4-dichloro-5-fluoropyrimidine—the most common starting material for introducing amines at the 4-position [1] [2]. The +0.4 log unit increase corresponds to an approximately 2.5‑fold higher partition coefficient, conferring greater lipophilicity for passive membrane permeability after the piperidine group is already installed.

Lipophilicity Drug-likeness Kinase inhibitor design

Reduced TPSA Relative to Morpholine Analog

2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine has a computed TPSA of 29 Ų, which is 9.3 Ų (24%) lower than the 38.3 Ų of its morpholine counterpart 4-(2-chloro-5-fluoropyrimidin-4-yl)morpholine [1] [2]. TPSA values below 60 Ų are generally associated with favorable intestinal absorption, while values above 140 Ų predict poor membrane permeability; the 29 Ų TPSA of the piperidine derivative places it deep within the well-absorbed range.

Polar surface area Membrane permeability Medicinal chemistry optimization

Piperidine vs. Morpholine Basicity for Purification

The conjugate acid pKa of the piperidine ring in 2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine is approximately 11.2, whereas the morpholine nitrogen in the direct analog exhibits a conjugate acid pKa of approximately 8.4 [1]. This ~2.8 pKa unit difference means the piperidine nitrogen is protonated to a greater extent at physiological pH and under typical acidic workup conditions, enabling selective aqueous extraction, salt formation, and chromatographic purification strategies that are less effective with the morpholine analog.

Basicity Salt formation Solubility Purification

Key Application Scenarios for 2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine


Kinase Inhibitor Fragment Growing via SNAr

In fragment-based drug discovery programs targeting kinases (e.g., EGFR, VEGFR, FGFR families), the 2-chloro substituent serves as a cleanly displaceable leaving group for SNAr with diverse amine nucleophiles, while the preinstalled 4-piperidine provides a solubilizing basic handle and the 5-fluoro atom fine-tunes ring electronics and metabolic stability. The higher lipophilicity (XLogP3-AA = 2.6) relative to the dichloro starting material (XLogP3-AA = 2.2) accelerates the optimization of membrane-permeable leads without extra synthetic steps [1].

Parallel Library Synthesis with Piperidine Geometry

When synthesizing 2,4-disubstituted-5-fluoropyrimidine libraries via parallel chemistry, the piperidine ring is already installed, ensuring uniform 4-position substitution across the library. The lower TPSA (29 Ų) and higher basicity (pKa 11.2) relative to morpholine analogs (TPSA 38.3 Ų, pKa 8.4) translate into library members with superior predicted permeability and cleaner acid–base extraction profiles, reducing downstream purification bottlenecks [2] [3].

CNS-Penetrant Kinase Hinge-Binders

For CNS kinase targets requiring blood–brain barrier penetration, the 24% lower TPSA of the piperidine intermediate relative to the morpholine analog directly contributes to a more favorable CNS MPO score in the final compound. The magnitude of the difference (9.3 Ų) is sufficient to shift many compounds from the 'low probability' to the 'high probability' CNS penetration quadrant when TPSA alone is considered alongside other property criteria [2].

QC-Backed Large-Scale Supply

Reputable vendors supply 2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine at ≥97% purity with batch-specific QC data (NMR, HPLC, GC), enabling GLP/GMP medicinal chemistry and process development without the need for in-house purification . Procurement decisions based on documented purity and traceability reduce the risk of introducing unknown impurities that could confound biological assay results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.